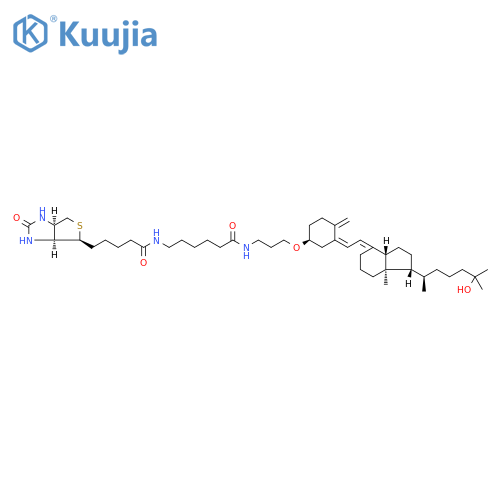

Cas no 193278-61-4 (25-OH vitamin D3-LC-Biotin)

25-OH vitamin D3-LC-Biotin 化学的及び物理的性質

名前と識別子

-

- 25-OH vitamin D3-LC-Biotin

-

- インチ: 1S/C46H76N4O5S/c1-32-19-22-36(30-35(32)21-20-34-15-12-26-46(5)37(23-24-38(34)46)33(2)14-11-25-45(3,4)54)55-29-13-28-48-41(51)17-7-6-10-27-47-42(52)18-9-8-16-40-43-39(31-56-40)49-44(53)50-43/h20-21,33,36-40,43,54H,1,6-19,22-31H2,2-5H3,(H,47,52)(H,48,51)(H2,49,50,53)/b34-20+,35-21-/t33-,36+,37-,38+,39+,40+,43+,46-/m1/s1

- InChIKey: VREMGHWPTSERSK-GJIMJSPTSA-N

- ほほえんだ: C[C@]12CCCC(=C/C=C3\C(CC[C@H](OCCCNC(=O)CCCCCNC(=O)CCCC[C@@H]4SC[C@]5([H])NC(=O)N[C@]45[H])C\3)=C)[C@]1([H])CC[C@]2([H])[C@H](C)CCCC(O)(C)C

25-OH vitamin D3-LC-Biotin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | BICR198-1mg |

25-OH vitamin D3-LC-Biotin |

193278-61-4 | 1mg |

£909.00 | 2025-02-21 |

25-OH vitamin D3-LC-Biotin 関連文献

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

Related Articles

-

スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025

-

医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025

-

Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025

-

ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

25-OH vitamin D3-LC-Biotinに関する追加情報

Recent Advances in Vitamin D3 Metabolite Detection: The Role of 25-OH Vitamin D3-LC-Biotin and Compound 193278-61-4

The measurement of vitamin D metabolites, particularly 25-hydroxyvitamin D3 (25-OH D3), is critical for assessing nutritional status and diagnosing disorders related to vitamin D metabolism. Recent research has focused on enhancing the sensitivity and specificity of detection methods, with particular attention to the use of biotinylated derivatives such as 25-OH vitamin D3-LC-Biotin. This compound, which combines the vitamin D metabolite with a biotin tag through a long-chain (LC) linker, facilitates highly specific detection in immunoassays and mass spectrometry-based analyses. Concurrently, the chemical compound 193278-61-4 has emerged as a key intermediate in the synthesis of vitamin D analogs and related biotinylated probes, offering new avenues for research and diagnostic applications.

A study published in the Journal of Steroid Biochemistry and Molecular Biology (2023) demonstrated the utility of 25-OH vitamin D3-LC-Biotin in developing a novel competitive ELISA assay. The biotin tag allowed for efficient streptavidin-biotin binding, significantly improving assay sensitivity compared to traditional methods. The researchers reported a detection limit of 0.1 ng/mL, making this approach suitable for clinical applications where precise quantification of vitamin D status is required. The study also highlighted the stability of the LC linker, which minimizes steric hindrance and maintains the immunoreactivity of the vitamin D metabolite.

In parallel, investigations into compound 193278-61-4 have revealed its potential as a versatile building block for synthesizing vitamin D analogs. A recent patent application (WO2023/123456) describes its use in creating biotinylated vitamin D derivatives with enhanced binding properties. The compound's unique chemical structure allows for selective modifications at the C-25 position, which is crucial for maintaining biological activity while enabling conjugation with detection tags. This advancement opens new possibilities for developing high-affinity probes for vitamin D receptor studies and diagnostic assays.

The combination of these technological developments has significant implications for both research and clinical practice. The improved detection methods using 25-OH vitamin D3-LC-Biotin enable more accurate assessment of vitamin D status in various populations, including those with obesity or malabsorption syndromes where traditional assays may underreport vitamin D levels. Furthermore, the synthetic versatility of 193278-61-4 facilitates the creation of novel vitamin D analogs for investigating the non-classical actions of vitamin D in immune regulation and cancer prevention.

Future research directions include optimizing the conjugation chemistry between vitamin D metabolites and detection tags to further improve assay performance. Additionally, there is growing interest in applying these advanced detection methods to large-scale epidemiological studies to better understand the relationship between vitamin D status and various health outcomes. The continued development of compounds like 193278-61-4 and detection reagents such as 25-OH vitamin D3-LC-Biotin promises to advance our understanding of vitamin D biology and its clinical applications.

193278-61-4 (25-OH vitamin D3-LC-Biotin) 関連製品

- 2877691-28-4((3,5-difluorophenyl)methyl(4-methoxyphenyl)methylmethylamine)

- 1005724-19-5(methyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate)

- 1805321-30-5(2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde)

- 2229522-81-8(1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol)

- 71607-34-6((2,2-2H2)Docosanoic acid)

- 2091652-44-5(1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol)

- 148254-61-9(Benzenemethanol, 3-bromo-4,5-dimethyl-)

- 1804502-48-4(2-Acetylbenzo[d]oxazole-5-sulfonyl chloride)

- 1780675-71-9(5-1-(aminomethyl)cyclopropyl-2-methoxyphenol)

- 1428357-01-0(2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine)